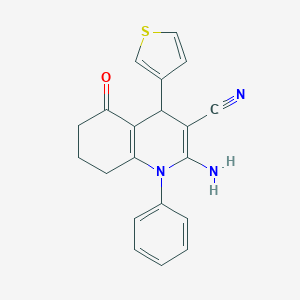![molecular formula C21H24N2O3S B258442 6-[[4-(4-butylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B258442.png)
6-[[4-(4-butylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[[4-(4-butylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic Acid: is a complex organic compound with a unique structure that combines a cyclohexene ring, a thiazole ring, and a butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[[4-(4-butylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic Acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Cyclohexene Ring Formation: The cyclohexene ring can be formed through a Diels-Alder reaction between a diene and a dienophile.
Final Coupling: The final step involves coupling the thiazole and cyclohexene intermediates through a carbamoylation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, to form epoxides or diols.
Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, leading to the formation of thiazolidines or alcohols, respectively.
Substitution: The aromatic butylphenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Thiazolidines, alcohols.
Substitution: Nitro or sulfonyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The thiazole ring can interact with biological targets, making the compound a potential enzyme inhibitor.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[[4-(4-butylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds or π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The butylphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- 6-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
- 6-{[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Uniqueness:
- The presence of the butyl group in 6-[[4-(4-butylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic Acid distinguishes it from its methyl and ethyl analogs, potentially altering its physical and chemical properties, such as solubility and reactivity.
- The specific arrangement of functional groups in this compound may result in unique biological activity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C21H24N2O3S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
6-[[4-(4-butylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H24N2O3S/c1-2-3-6-14-9-11-15(12-10-14)18-13-27-21(22-18)23-19(24)16-7-4-5-8-17(16)20(25)26/h4-5,9-13,16-17H,2-3,6-8H2,1H3,(H,25,26)(H,22,23,24) |
InChI Key |
VVSCFBOIOAMXIH-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC=CCC3C(=O)O |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC=CCC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-methyl-2-{[(phenyloxy)acetyl]amino}-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258360.png)
![1-(4-Methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B258365.png)
![Ethyl 3-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate](/img/structure/B258366.png)
![N-[1-(2-fluoroanilino)-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B258368.png)
![2-[3-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B258370.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B258371.png)
![Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate](/img/structure/B258374.png)
![N-[(1Z)-1-(4-chlorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B258376.png)
![2-[(2-Chlorobenzoyl)amino]-5-methylbenzoic acid](/img/structure/B258377.png)
![2-(4-Chlorophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine](/img/structure/B258381.png)
![N-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B258382.png)

![2-amino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B258385.png)
![Pentanoic acid [5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-amide](/img/structure/B258386.png)
